4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that contains a triazole ring substituted with a bromophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Related compounds such as pyrazoline derivatives have been shown to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s known that compounds with similar structures can affect the activity of ache . By interacting with AchE, these compounds can influence nerve pulse transmission, leading to changes in behavior and body movement .
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress . These processes can lead to cellular damage and have been linked to various diseases .
Result of Action
Related compounds have been associated with a variety of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzoyl chloride with hydrazine hydrate to form 3-bromobenzohydrazide. This intermediate is then reacted with formic acid or formamide to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Cyclization and Ring-Opening: The triazole ring can undergo cyclization with other functional groups or ring-opening reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization and Ring-Opening: Acidic or basic conditions can facilitate these reactions, often requiring specific catalysts or solvents.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazole compound.
Cyclization and Ring-Opening: Products include new heterocyclic compounds or open-chain derivatives.
Scientific Research Applications
4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
4-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs.
Properties
IUPAC Name |
4-(3-bromophenyl)-1H-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-2-1-3-7(4-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHDGUPBGGDJDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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